2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring and a dimethylphenyl ring . These types of compounds are often used in medicinal chemistry and drug discovery due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl and dimethylphenyl rings . The exact structure would depend on the positions of the various substituents on these rings.Scientific Research Applications
Radiolabeling for PET Imaging
One significant application of derivatives of the compound is in the field of radiolabeling for PET imaging. Research has demonstrated the synthesis of radiolabeled compounds like DPA-714 for imaging the translocator protein (18 kDa) with PET, which is crucial for studying neuroinflammation and other neurological disorders. The detailed synthesis process and application in PET imaging offer insights into the compound's utility in biomedical imaging and diagnostics (Dollé et al., 2008).
Antimicrobial Activity
Derivatives of this compound have also been explored for their antimicrobial properties. Research has shown the synthesis of new heterocycles incorporating the antipyrine moiety, demonstrating antimicrobial activity. This exploration contributes to the development of new antimicrobial agents, showcasing the potential of these compounds in combating microbial infections (Bondock et al., 2008).
Synthetic Methodologies
The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. Studies have explored the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions, highlighting the compound's role in the development of new chemical entities with potential biological activities (Rahmouni et al., 2014).
Mechanism of Action
Future Directions
The future directions for research involving this compound would likely involve further exploring its potential uses, such as in drug discovery or materials science. This could involve studying its interactions with various biological targets, investigating its physical and chemical properties, or developing new methods for its synthesis .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-4-17-6-8-18(9-7-17)26-21(29)13-27-14-24-22-20(23(27)30)12-25-28(22)19-10-5-15(2)16(3)11-19/h5-12,14H,4,13H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAVECRZGMABRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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